3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride is a heterocyclic compound that contains both bromine and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles. One common method is the direct sulfonation of the aromatic ring by chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is highly exothermic and is usually carried out at low temperatures (around -20 to 0°C) in a solvent like chloroform .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using large reactors equipped with mechanical stirrers, reflux condensers, and dropping funnels. The reaction mixture is heated to higher temperatures (140-160°C) for an extended period (up to 12 hours) to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfonyl fluoride or other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH₄) for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, sulfonyl fluorides, and coupled aromatic compounds .
Scientific Research Applications
3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
- 1,3,5-Trialkyl-1H-pyrazole-4-sulfonyl chlorides
Uniqueness
3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride is unique due to the presence of the bromine atom, which can be further functionalized to create a wide variety of derivatives. This makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLCOWRWEBOBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.